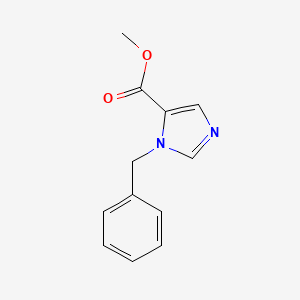

Methyl 1-benzyl-1H-imidazole-5-carboxylate

Description

The exact mass of the compound Methyl 1-benzyl-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-benzyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-benzyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-benzylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-9-14(11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTNQIPIURWNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224636 | |

| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73941-33-0 | |

| Record name | Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73941-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzylimidazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73941-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-BENZYLIMIDAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RO5I0EOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate

Introduction: The Significance of Substituted Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Among the vast array of imidazole derivatives, N-benzyl substituted imidazole-5-carboxylates are of particular interest to researchers in drug development. These scaffolds are key intermediates in the synthesis of a wide range of therapeutic agents, including TGR5 agonists for the treatment of metabolic diseases.[2][3]

This technical guide provides a comprehensive overview of a robust and reproducible pathway for the synthesis of methyl 1-benzyl-1H-imidazole-5-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies of the synthetic steps, offers detailed experimental protocols, and provides a thorough characterization of the final product.

Strategic Overview of the Synthesis Pathway

The synthesis of methyl 1-benzyl-1H-imidazole-5-carboxylate is most effectively approached via a two-step sequence. This strategy prioritizes the early introduction of the carboxylate functionality, followed by the crucial N-benzylation step. This approach allows for greater control over the regioselectivity of the benzylation reaction.

Figure 1: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the Precursor - Methyl 1H-imidazole-5-carboxylate

The initial and critical phase of this synthesis is the preparation of the imidazole core, methyl 1H-imidazole-5-carboxylate. While several methods exist for the formation of the imidazole ring, a highly efficient and scalable approach involves the esterification of 1H-imidazole-4-carboxylic acid.[4]

Reaction Mechanism: Fischer-Speier Esterification

The conversion of 1H-imidazole-4-carboxylic acid to its methyl ester is a classic example of a Fischer-Speier esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid or hydrochloric acid, in the presence of methanol which acts as both the solvent and the nucleophile.

The mechanism proceeds through the following key steps:

-

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

-

Deprotonation: A base (in this case, another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final methyl ester product.

Figure 2: Mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl 1H-imidazole-5-carboxylate

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1H-imidazole-4-carboxylic acid | 112.09 | 10.0 g | 0.089 mol |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Thionyl chloride (SOCl₂) | 118.97 | 7.8 mL | 0.107 mol |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-4-carboxylic acid (10.0 g, 0.089 mol) and anhydrous methanol (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (7.8 mL, 0.107 mol) dropwise to the stirred suspension over a period of 30 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol, releasing HCl gas. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8 to neutralize the excess acid.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford methyl 1H-imidazole-5-carboxylate.

Expected Yield: 85-95%

Characterization:

-

Appearance: White crystalline powder

-

Melting Point: 154-156 °C[4]

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H), 7.95 (s, 1H), 7.65 (s, 1H), 3.75 (s, 3H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 138.0, 135.5, 120.0, 51.5.

Part 2: N-Benzylation of Methyl 1H-imidazole-5-carboxylate

The second and final step in the synthesis is the regioselective N-benzylation of the imidazole ring. This transformation is a crucial step that introduces the benzyl group, a common motif in many pharmacologically active molecules.

Mechanistic Rationale and Regioselectivity

The N-alkylation of an unsymmetrically substituted imidazole, such as methyl 1H-imidazole-5-carboxylate, can potentially yield two regioisomers: the 1-benzyl and the 3-benzyl derivatives. The regioselectivity of this reaction is influenced by a combination of electronic and steric factors.[1]

The imidazole ring exists in a tautomeric equilibrium between the 4- and 5-substituted forms. The electron-withdrawing nature of the methoxycarbonyl group at the 5-position influences the electron density of the two nitrogen atoms. In the presence of a base, the imidazole is deprotonated to form an imidazolate anion, where the negative charge is delocalized over both nitrogen atoms.

The N-benzylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The imidazolate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

The preferential formation of the 1-benzyl isomer can be attributed to a combination of factors:

-

Electronic Effects: The electron-withdrawing methoxycarbonyl group at the C5 position decreases the electron density at the adjacent N1 nitrogen, making it less nucleophilic. Conversely, the N3 nitrogen is further away and less affected by this inductive effect, making it electronically more favorable for attack. However, in the tautomeric form where the proton resides on N1, the N3 nitrogen is more basic and more readily deprotonated.

-

Steric Hindrance: The benzyl group is sterically demanding. Attack at the N1 position is less sterically hindered compared to the N3 position, which is flanked by the methoxycarbonyl group. This steric factor often plays a dominant role in determining the regioselectivity, favoring the formation of the less sterically congested 1-benzyl isomer.

Figure 3: Simplified SN2 mechanism for N-benzylation.

Experimental Protocol: Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Methyl 1H-imidazole-5-carboxylate | 126.11 | 5.0 g | 0.0396 mol |

| Benzyl bromide | 171.04 | 5.4 mL | 0.0455 mol |

| Potassium carbonate (K₂CO₃) | 138.21 | 8.2 g | 0.0593 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl 1H-imidazole-5-carboxylate (5.0 g, 0.0396 mol), potassium carbonate (8.2 g, 0.0593 mol), and N,N-dimethylformamide (50 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (5.4 mL, 0.0455 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water (3 x 30 mL).

-

Recrystallize the crude product from ethanol to obtain pure methyl 1-benzyl-1H-imidazole-5-carboxylate as a white solid.

Expected Yield: 80-90%

Part 3: Characterization of Methyl 1-benzyl-1H-imidazole-5-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 100-102 °C |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H), 7.55 (s, 1H), 7.40-7.30 (m, 3H), 7.15 (d, J=7.2 Hz, 2H), 5.50 (s, 2H), 3.80 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 162.0, 139.5, 137.0, 135.0, 129.0, 128.5, 127.0, 125.0, 52.0, 51.0.

-

FTIR (KBr, cm⁻¹): 3120 (C-H, aromatic), 2950 (C-H, aliphatic), 1715 (C=O, ester), 1500, 1455 (C=C, aromatic), 1240 (C-O, ester).[5]

-

Mass Spectrometry (EI): m/z 216 (M⁺), 91 (C₇H₇⁺).

Conclusion

This guide has detailed a reliable and efficient two-step synthesis pathway for methyl 1-benzyl-1H-imidazole-5-carboxylate, a valuable intermediate in drug discovery. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and comprehensive characterization data, this document serves as a practical resource for researchers in the pharmaceutical and chemical sciences. The presented methodology is scalable and offers a high degree of control over product purity and yield, facilitating the advancement of research and development in this critical area of medicinal chemistry.

References

-

University of Otago. N-Alkylation of imidazoles. [Link]

-

Zhao, S., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. [Link]

-

NIST. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. [Link]

-

PubChem. Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate. [Link]

-

Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

- Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of medicinal chemistry, 34(8), 2525-2537.

- Bell, F. W., et al. (1995). Potent, orally active, nonpeptide antagonists of the human neuropeptide Y Y1 receptor. Journal of medicinal chemistry, 38(11), 1809-1812.

Sources

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Methyl 1-benzyl-1H-imidazole-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic characteristics and its ability to engage in various biological interactions.[1][2] As a five-membered aromatic heterocycle with two nitrogen atoms, it possesses a stable structure, water solubility, and hydrogen bonding capabilities that make it a sought-after feature in drug design.[3] The structural elements of the imidazole ring are adept at forming multiple interactions with biological targets through hydrogen bonds, van der Waals forces, and hydrophobic interactions.[1] This versatility is evidenced by its presence in numerous marketed drugs, including anti-cancer, anti-microbial, and anti-inflammatory agents.[1][4]

Methyl 1-benzyl-1H-imidazole-5-carboxylate belongs to this vital class of molecules. As a functionalized imidazole derivative, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its application in drug discovery and development.[5] Properties such as solubility, lipophilicity, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential efficacy.[6][7] This guide provides a comprehensive analysis of these core properties, offering both established data and the experimental context necessary for its practical application in a research setting.

Molecular Structure and Core Identifiers

The foundational attributes of a compound are its structure and fundamental identifiers. Methyl 1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole with a benzyl group at the N1 position and a methyl carboxylate group at the C5 position.

Caption: Workflow for Melting Point Determination using DSC.

Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining the solubility of a substance in water. It is based on achieving a saturated solution and then measuring the concentration of the dissolved substance.

Protocol:

-

System Preparation: Add an excess amount of Methyl 1-benzyl-1H-imidazole-5-carboxylate to a known volume of a relevant aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, temperature-controlled vessel. Causality: Using excess solid ensures that equilibrium is established between the dissolved and undissolved states, leading to a truly saturated solution.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Causality: Prolonged agitation is necessary to overcome kinetic barriers to dissolution and achieve thermodynamic equilibrium.

-

Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the compound). Causality: Complete separation is crucial to prevent undissolved solid particles from artificially inflating the measured concentration of the supernatant.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The process should be repeated until consecutive time points (e.g., at 24h and 48h) yield the same concentration, confirming that equilibrium has been reached.

Caption: Shake-Flask Method for Aqueous Solubility Determination.

Conclusion: A Profile for Drug Development

Methyl 1-benzyl-1H-imidazole-5-carboxylate presents a physicochemical profile characteristic of a promising scaffold in medicinal chemistry. Its calculated LogP suggests a favorable balance between lipophilicity and hydrophilicity, essential for navigating biological systems. The presence of key functional groups, identifiable by IR and NMR spectroscopy, offers handles for further chemical modification to optimize activity and ADME properties. While experimental data for some properties like melting point and solubility require specific determination, the established methodologies provide a clear path for obtaining this crucial information. This technical guide serves as a foundational resource, enabling researchers to leverage the properties of this versatile imidazole derivative in the rational design of future therapeutic agents.

References

- Verma, A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences and Research.

-

KALOGRIAS, G., & MAVROMOUSTAKOS, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved January 8, 2026, from [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved January 8, 2026, from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 8, 2026, from [Link]

-

Ahed, J., et al. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Retrieved January 8, 2026, from [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?. Retrieved January 8, 2026, from [Link]

-

Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved January 8, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. The Journal of Almaty State Institute of Advanced Medical Training, (2), 11-17.

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate. PubChem. Retrieved January 8, 2026, from [Link]

- Doganc, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.

-

NIST. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved January 8, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved January 8, 2026, from [Link]

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4).

-

MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved January 8, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). methyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved January 8, 2026, from [Link]

-

Chem-Impex. (n.d.). Methyl 1H-imidazole-1-carboxylate. Retrieved January 8, 2026, from [Link]

-

Chem-Impex. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved January 8, 2026, from [Link]

-

Zhang, Y., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate. PubChem. Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE - Optional[MS (GC)] - Spectrum. Retrieved January 8, 2026, from [Link]

-

Appretech Scientific Limited. (n.d.). 1-benzyl-1H-imidazole-5-carboxylic acid. Retrieved January 8, 2026, from [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. fiveable.me [fiveable.me]

Methyl 1-benzyl-1H-imidazole-5-carboxylate CAS number and identifiers

An In-depth Technical Guide to Methyl 1-benzyl-1H-imidazole-5-carboxylate

Executive Summary: This document provides a comprehensive technical overview of Methyl 1-benzyl-1H-imidazole-5-carboxylate, a key heterocyclic intermediate in medicinal chemistry. It details the compound's core chemical identifiers, physicochemical properties, a robust and validated synthesis protocol with mechanistic insights, and its critical application in the development of potent TGR5 agonists for metabolic diseases. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Core Identifiers and Physicochemical Properties

Methyl 1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative. The strategic placement of the benzyl group at the N1 position and the methyl ester at the C5 position makes it a valuable scaffold for further chemical elaboration. Its primary identifiers and computed physicochemical properties are summarized below for rapid reference.

Chemical Identifiers

A comprehensive list of names, registration numbers, and structural identifiers for Methyl 1-benzyl-1H-imidazole-5-carboxylate is provided in Table 1.[1][2]

| Identifier | Value |

| CAS Number | 73941-33-0 |

| IUPAC Name | methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate[2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol [1][2] |

| Canonical SMILES | COC(=O)C1=CN=CN1CC2=CC=CC=C2[2] |

| InChI Key | DOTNQIPIURWNFJ-UHFFFAOYSA-N[1][2] |

| Synonyms | 1-Benzyl-5-imidazolecarboxylic acid methyl ester, Methyl 1-benzylimidazole-5-carboxylate[1][2] |

| EC Number | 277-646-7[2] |

Physicochemical Data

The physical and chemical properties of a compound are critical for planning reactions, purification, and formulation. Table 2 outlines the key computed properties for this molecule.

| Property | Value |

| XLogP3 | 1.8[2] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 216.089877630 Da[2] |

| Topological Polar Surface Area | 44.1 Ų[2] |

| Purity | Typically ≥95.0% from commercial suppliers[3] |

Synthesis Protocol and Mechanistic Considerations

The most direct and reliable method for preparing Methyl 1-benzyl-1H-imidazole-5-carboxylate is through the N-alkylation of its parent imidazole ester, Methyl 1H-imidazole-5-carboxylate. This approach is favored for its high efficiency and operational simplicity.

Mechanistic Rationale

The synthesis operates via a classic nucleophilic substitution (SN2) mechanism. The imidazole ring contains an acidic N-H proton. A suitable base is required to deprotonate this nitrogen, generating a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired N-benzyl bond.

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the imidazole, driving the reaction to completion. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures, but offering easier handling and workup.

-

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is essential. These solvents effectively solvate the cation of the base (e.g., Na⁺) and the imidazolide anion without interfering with the nucleophilic attack, thereby accelerating the SN2 reaction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis process, from starting materials to the final purified product.

Caption: Synthetic workflow for Methyl 1-benzyl-1H-imidazole-5-carboxylate.

Step-by-Step Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add Methyl 1H-imidazole-5-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir until all solids are dissolved. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The solution should become clear as the sodium imidazolide salt forms.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford Methyl 1-benzyl-1H-imidazole-5-carboxylate as a pure solid.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of Methyl 1-benzyl-1H-imidazole-5-carboxylate is as a versatile intermediate for the synthesis of biologically active molecules. Its most prominent application is in the development of Takeda G-protein-coupled receptor 5 (TGR5) agonists.

Role as a Precursor to TGR5 Agonists

TGR5 has emerged as a significant therapeutic target for treating type 2 diabetes, obesity, and other metabolic syndromes.[4] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.

Research has shown that the 1-benzyl-1H-imidazole-5-carboxamide scaffold is a potent core for TGR5 agonists.[4][5] Methyl 1-benzyl-1H-imidazole-5-carboxylate serves as the direct precursor to this carboxamide. The methyl ester is readily converted to the corresponding carboxylic acid via saponification (hydrolysis with a base like NaOH), or directly to a target amide via aminolysis with a desired amine. This flexibility allows for the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4]

Pathway to Bioactive Compounds

The diagram below illustrates the strategic position of Methyl 1-benzyl-1H-imidazole-5-carboxylate in the synthetic pathway toward potent TGR5 agonists.

Caption: Role as a key intermediate in the synthesis of TGR5 agonists.

The most potent compounds from these studies, such as 19d and 19e, demonstrated excellent agonistic activity against human TGR5 and showed significant glucose-lowering effects in vivo.[4] This highlights the value of Methyl 1-benzyl-1H-imidazole-5-carboxylate as a foundational building block for discovering novel therapeutics.

Analytical Characterization

The identity and purity of Methyl 1-benzyl-1H-imidazole-5-carboxylate are typically confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. Reverse-phase methods using acetonitrile and water, often with a phosphoric or formic acid modifier, are effective for analysis.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

Safety and Handling

Methyl 1-benzyl-1H-imidazole-5-carboxylate should be handled in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the specific supplier.

References

-

SIELC Technologies. (2018, May 16). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Retrieved from [Link]

-

PubChem. Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]

-

Bhat, K. I., et al. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online. Retrieved from [Link]

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-Benzyl-1H-imidazole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Nikitina, P. A., et al. (2024, April 29). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Retrieved from [Link]

-

Zhao, G., et al. (2021, February 15). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. Retrieved from [Link]

-

precisionFDA. METHYL 1-PHENYL-1H-IMIDAZOLE-5-CARBOXYLATE. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). methyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2020, December). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Request PDF. Retrieved from [Link]

-

Appretech Scientific Limited. 1-benzyl-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

Sources

- 1. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | SIELC Technologies [sielc.com]

- 2. Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | C12H12N2O2 | CID 96879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-benzyl-1H-imidazole-5-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biological activity of imidazole carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Imidazole Carboxylate Derivatives

Foreword

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in essential biomolecules like the amino acid histidine and in numerous blockbuster drugs.[1][2][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile tool for interacting with a multitude of biological targets.[2][4] When functionalized with a carboxylate group, the resulting imidazole carboxylate derivatives gain new dimensions of therapeutic potential. The carboxylate moiety not only enhances aqueous solubility and modulates pharmacokinetic profiles but also provides a critical interaction point with enzyme active sites and receptors, often mimicking natural substrates.[4][5] This guide offers an in-depth exploration of the diverse biological activities of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, applications, and the experimental methodologies used to validate their potential.

The Imidazole Carboxylate Scaffold: A Physicochemical and Pharmacological Overview

The therapeutic success of imidazole-containing compounds stems from the ring's distinct chemical nature. It is a five-membered aromatic heterocycle with two nitrogen atoms, which imparts a dipole moment and high polarity, leading to good solubility in polar solvents.[3][6] The N-1 nitrogen is relatively acidic, while the sp² hybridized N-3 nitrogen is basic, allowing the ring to participate in crucial acid-base catalysis within enzyme active sites, a role famously exemplified by the histidine residue in enzymes like chymotrypsin.[2][7]

The introduction of a carboxylate (-COOH) or its ester form (-COOR) profoundly influences these properties.

-

Enhanced Target Interaction: The carboxylate group is an excellent hydrogen bond acceptor and can engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket. This enhances binding affinity and specificity.

-

Modulated Pharmacokinetics: As a polar, ionizable group, the carboxylate can improve a molecule's aqueous solubility and modify its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Versatility: The carboxylate serves as a synthetic handle, readily converted into esters, amides, and other functional groups, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.[4]

The combination of the versatile imidazole core and the functionally critical carboxylate group creates a scaffold ripe for the discovery of novel therapeutic agents across a wide spectrum of diseases.

Key Biological Activities and Mechanisms of Action

Imidazole carboxylate derivatives have demonstrated a remarkable breadth of biological activities. This section details the most significant of these, focusing on their mechanisms of action and providing illustrative data.

Anticancer Activity

The development of novel anticancer agents is a primary focus for the application of imidazole derivatives.[8][9][10] Their mechanisms are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition Many kinases, which are crucial regulators of cell signaling pathways, are overactive in cancer. Imidazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates, thereby halting proliferative signals.[11][12] The carboxylate group can form key interactions within the ATP-binding pocket, enhancing the inhibitor's potency.

Caption: Kinase inhibition by an imidazole carboxylate derivative.

Table 1: Anticancer Activity of Selected Imidazole Carboxylate Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Reference |

| Imidazole-Triazole Conjugate (4k) | Caco-2 (Colon) | 4.67 | GSK-3β Inhibition | [5] |

| Imidazole-Triazole Conjugate (6e) | Caco-2 (Colon) | 5.22 | GSK-3β Inhibition | [5] |

| Purine Derivative (46) | MDA-MB-231 (Breast) | 1.22 | EGFR Inhibition | [11] |

| Purine Derivative (47) | A549 (Lung) | 2.29 | EGFR Inhibition | [11] |

| Thiazolyl-Imidazole | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization | [8] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals.[13] Imidazole carboxylates have shown significant promise in this area.[14][15] The core structure is found in well-known antifungal agents (e.g., clotrimazole), and novel derivatives exhibit potent broad-spectrum activity.[6]

Mechanism of Action: The antimicrobial action of these compounds can be multifaceted:

-

Cell Membrane Disruption: The lipophilic parts of the molecule can insert into the bacterial or fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents.[15][16]

-

Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with DNA replication or RNA transcription, halting microbial growth.[15]

-

Enzyme Inhibition: They can inhibit essential enzymes, such as those involved in cell wall synthesis or ergosterol synthesis in fungi.

Table 2: Antimicrobial Activity of Selected Imidazole Carboxylate Derivatives

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Quinolone/Imidazole Hybrid (93i) | P. aeruginosa | 0.15 (460 nM) | [17] |

| 5-nitroimidazole/oxadiazole (62h) | E. coli | 4.9-17 µM | [17] |

| Nitroimidazole Thiosemicarbazide | Gram-positive bacteria | 31.25 - 1000 | [18] |

| Dicationic Imidazolium Carboxylate | S. aureus (MRSA) | Moderate Activity | [19] |

| 4-Carboxylic Imidazole Derivative | S. aureus, P. aeruginosa | Good Activity | [14] |

Enzyme Inhibition

Beyond kinases, imidazole carboxylates are potent inhibitors of a wide range of other enzymes, making them valuable tools for treating inflammatory diseases, metabolic disorders, and more.

-

Cyclooxygenase (COX) Inhibition: Certain imidazole derivatives have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain.[20] The carboxylate moiety can mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing it to bind effectively to the active site.

-

Microsomal Enzyme Inhibition: Imidazole derivatives can inhibit microsomal enzymes, such as cytochrome P450s, which are involved in the metabolism of various drugs and endogenous compounds.[21] This property can be exploited to modulate drug pharmacokinetics or to treat diseases associated with aberrant steroid metabolism.

-

Sirtuin/HDAC Inhibition: More recently, imidazole-based derivatives are being explored as inhibitors of sirtuins and histone deacetylases (HDACs), which are promising targets for cancer and neurodegenerative diseases.[22]

Synthetic and Screening Methodologies: A Practical Workflow

The journey from a conceptual molecule to a validated lead compound involves a systematic process of synthesis, purification, characterization, and biological screening.

Caption: General workflow for the discovery of bioactive imidazole carboxylate derivatives.

Key Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail two standard assays crucial for evaluating the biological activity of imidazole carboxylate derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality and Principle: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] It is a quantitative method that allows for direct comparison of the potency of different compounds. The assay relies on incubating a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

-

Preparation of Test Compound: Dissolve the imidazole carboxylate derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Add the standardized inoculum to each well containing the diluted compound. The final volume in each well is typically 100-200 µL.

-

Controls (Self-Validation):

-

Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

-

Negative Control: Wells containing sterile broth only (to confirm media sterility).

-

Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, plus broth and inoculum (to ensure the solvent has no intrinsic antimicrobial activity).

-

Reference Drug Control: A known antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) is tested in parallel to validate the assay's sensitivity.[15]

-

-

Reading Results: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][23] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or antiproliferative effects.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the imidazole carboxylate derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) to represent 100% cell viability.

-

Blank Control: Wells containing medium but no cells, to subtract background absorbance.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) is tested to validate the assay.[5][23]

-

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48 to 72 hours). This duration is chosen to accurately measure antiproliferative effects, not just acute toxicity.

-

MTT Addition and Solubilization: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to purple formazan crystals. Afterwards, carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve (viability vs. log concentration) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Imidazole carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer and antimicrobial effects, is underpinned by their unique ability to interact with a diverse array of biological targets.[6][24] The inherent "drug-like" properties of the imidazole scaffold, enhanced by the functional utility of the carboxylate group, make these molecules prime candidates for further development.

Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that are highly selective for a single biological target (e.g., a specific kinase isoform) to minimize off-target effects and toxicity.

-

Hybrid Molecules: Creating hybrid compounds that combine the imidazole carboxylate scaffold with other known pharmacophores to achieve synergistic or multi-target effects, a promising strategy for combating drug resistance.[17]

-

Computational Chemistry: Employing in silico methods like molecular docking and ADMET prediction to guide the synthesis of new derivatives with improved binding affinities and more favorable pharmacokinetic profiles.

The foundation of knowledge surrounding imidazole carboxylate derivatives is robust, and with the application of modern drug discovery technologies, this privileged scaffold is poised to deliver the next generation of innovative therapeutics.

References

-

Hamad, A. J. K., Atia, M. F., Al-Marjani, S. A. K., Redha, I. A.-B., & Enaam, H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Alshanghighi, H. A., Mabkhot, Y. N., & Ghabbour, H. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

-

Sharma, P., Larosa, C., Antwi, J., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

Ramya, V., et al. (n.d.). A review: Imidazole synthesis and its biological activities. [Link]

-

Sharma, P., Larosa, C., Antwi, J., et al. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213. [Link]

-

Panday, A., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 9(10), 253-266. [Link]

-

Pola, D., et al. (2024). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 29(13), 3105. [Link]

-

de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 877. [Link]

-

Olender, D., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences, 25(13), 6965. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

D'Annessa, I., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6668. [Link]

-

Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 6(9), 1551-1574. [Link]

-

Baroniya, S., et al. (2021). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [Link]

-

Tariq, M., et al. (2021). Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. International Journal of Molecular Sciences, 22(9), 4627. [Link]

-

Taylor, R. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3803. [Link]

-

Kumar, A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

-

Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12). [Link]

-

Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 38-46. [Link]

-

Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. [Link]

-

Abignente, E., et al. (1969). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry, 12(1), 115-117. [Link]

-

Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

-

Al-Ghorbani, M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 599. [Link]

-

Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187-3192. [Link]

-

Al-Soud, Y. A., et al. (2018). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. [Link]

-

G, R., et al. (2025). Imidazole Derivatives as Potential Therapeutic Agents. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

-

Kumar, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 214, 113212. [Link]

-

Kamal, M. S., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry, 25(1), 3-5. [Link]

-

Wikipedia. (n.d.). Chymotrypsin. [Link]

-

Kumar, A., et al. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. nano-ntp.com [nano-ntp.com]

- 17. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action for Methyl 1-benzyl-1H-imidazole-5-carboxylate

Abstract

Methyl 1-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the substituted imidazole class. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features—a benzyl group at the N1 position and a methyl carboxylate at the C5 position of the imidazole ring—suggest several plausible biological activities. The imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets through hydrogen bonding and its unique electronic properties.[1][2] This guide synthesizes existing literature on structurally related compounds to propose and explore three primary predicted mechanisms of action: G-protein coupled receptor (GPCR) agonism, enzyme inhibition, and receptor antagonism. For each proposed mechanism, we will delve into the underlying scientific rationale, outline detailed experimental protocols for validation, and provide visual workflows and pathway diagrams to facilitate a deeper understanding.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine.[3] This five-membered heterocycle's prevalence in clinically approved drugs underscores its therapeutic versatility.[1][4] Derivatives of imidazole and its fused-ring counterpart, benzimidazole, have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][5] The specific substitutions on the imidazole ring are critical in defining the compound's pharmacological profile. For Methyl 1-benzyl-1H-imidazole-5-carboxylate, the benzyl and methyl carboxylate moieties are predicted to be key determinants of its interaction with biological targets.

Predicted Mechanism of Action I: TGR5 Agonism

A compelling predicted mechanism of action for Methyl 1-benzyl-1H-imidazole-5-carboxylate is agonism of the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a bile acid receptor that has emerged as a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity.[6][7]

Rationale

This prediction is strongly supported by studies on a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are structurally very similar to the topic compound, differing only by the substitution at the 5-position (carboxamide vs. methyl carboxylate). These carboxamide derivatives were found to be potent TGR5 agonists, with some exhibiting greater agonistic activity than the reference drug INT-777.[6][7] The activation of TGR5 by these compounds was shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[6][7] Given the structural similarity, it is highly plausible that Methyl 1-benzyl-1H-imidazole-5-carboxylate also binds to and activates TGR5.

Proposed Signaling Pathway

Experimental Validation Workflow

To validate the hypothesis of TGR5 agonism, a multi-step experimental approach is proposed.

Step 1: In Vitro TGR5 Activity Assay

-

Objective: To determine if Methyl 1-benzyl-1H-imidazole-5-carboxylate can activate TGR5 and to quantify its potency.

-

Methodology:

-

Utilize a cell line stably expressing human TGR5 (e.g., HEK293 cells).

-

These cells should also contain a reporter system, such as a cAMP response element (CRE) linked to a luciferase reporter gene.

-

Culture the cells and treat with varying concentrations of Methyl 1-benzyl-1H-imidazole-5-carboxylate.

-

Include a known TGR5 agonist (e.g., INT-777) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

After an appropriate incubation period, measure the luciferase activity, which is indicative of cAMP production and, therefore, TGR5 activation.

-

Calculate the EC50 value to determine the potency of the compound.

-

Step 2: GLP-1 Secretion Assay

-

Objective: To confirm that TGR5 activation by the compound leads to a physiological response.

-

Methodology:

-

Use a human enteroendocrine cell line (e.g., NCI-H716) that endogenously expresses TGR5 and secretes GLP-1.

-

Treat the cells with the test compound at concentrations around its EC50 value determined in the previous step.

-

Collect the cell culture supernatant after incubation.

-

Quantify the concentration of GLP-1 in the supernatant using an ELISA kit.

-

An increase in GLP-1 secretion compared to the vehicle control would support the proposed mechanism.

-

Step 3: In Vivo Glucose Tolerance Test

-

Objective: To assess the in vivo efficacy of the compound in a relevant disease model.

-

Methodology:

-

Utilize a mouse model of diet-induced obesity or type 2 diabetes (e.g., C57BL/6J mice on a high-fat diet).

-

Administer Methyl 1-benzyl-1H-imidazole-5-carboxylate orally to the mice.

-

Perform an oral glucose tolerance test (OGTT) by administering a bolus of glucose and measuring blood glucose levels at various time points.

-

A significant improvement in glucose tolerance in the treated group compared to the vehicle-treated group would provide strong evidence for its potential as a therapeutic agent for metabolic diseases.[6]

-

Predicted Mechanism of Action II: Enzyme Inhibition

The imidazole scaffold is a well-known component of various enzyme inhibitors.[2] Based on structural similarities to known inhibitors, Methyl 1-benzyl-1H-imidazole-5-carboxylate could potentially inhibit several classes of enzymes.

Rationale and Potential Targets

-

11β-Hydroxylase Inhibition: A structurally related compound, 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid methyl ester (also known as [11C]Metomidate), is a known potent inhibitor of 11β-hydroxylase, an enzyme crucial for cortisol and aldosterone biosynthesis.[8] This makes 11β-hydroxylase a primary target for investigation.

-

Lysine Demethylase (KDM) Inhibition: Benzimidazole derivatives have been identified as inhibitors of KDM enzymes, which play a role in epigenetic regulation and are implicated in cancer.[9][10] The core imidazole structure of the topic compound could confer similar inhibitory activity.

-

Other Kinase/Enzyme Inhibition: The broader class of 1-benzyl-imidazole derivatives has been investigated for various enzyme inhibitory activities, including farnesyltransferase inhibition, which is relevant in cancer therapy.[11]

Experimental Validation Workflow

A tiered screening approach is recommended to explore the enzyme inhibition potential of Methyl 1-benzyl-1H-imidazole-5-carboxylate.

Tier 1: Broad Kinase and Enzyme Panel Screening

-

Objective: To identify potential enzyme targets from a large, diverse panel.

-

Methodology:

-

Submit the compound to a commercial service for screening against a panel of hundreds of kinases and other enzymes.

-

The compound is typically tested at a single high concentration (e.g., 10 µM).

-

The output will be a list of "hits" showing significant inhibition (e.g., >50% inhibition).

-

Tier 2: Dose-Response and IC50 Determination

-

Objective: To confirm the hits from the initial screen and determine the potency of inhibition.

-

Methodology:

-

For each confirmed hit, perform a dose-response assay using a relevant in vitro enzyme activity assay (e.g., a fluorescence-based assay for 11β-hydroxylase).

-

Test the compound across a range of concentrations to generate a dose-response curve.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Tier 3: Mechanism of Inhibition Studies

-

Objective: To understand how the compound inhibits the enzyme.

-

Methodology:

-

Perform enzyme kinetic studies by measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Predicted Mechanism of Action III: Angiotensin II Receptor Antagonism

The imidazole-5-carboxylic acid scaffold is a key feature of a class of drugs known as angiotensin II receptor blockers (ARBs), which are widely used to treat hypertension.

Rationale

Several patents and publications describe imidazole-5-carboxylic acid derivatives as potent angiotensin II receptor antagonists.[12] Although Methyl 1-benzyl-1H-imidazole-5-carboxylate lacks the biphenyl tetrazole moiety common to many ARBs, the core scaffold suggests that it could still interact with the AT1 receptor. The benzyl group may occupy a hydrophobic pocket in the receptor, while the imidazole and carboxylate groups could form key interactions.

Experimental Validation Workflow

Step 1: Radioligand Binding Assay

-

Objective: To determine if the compound can displace a known radiolabeled ligand from the AT1 receptor.

-

Methodology:

-

Use cell membranes prepared from cells overexpressing the human AT1 receptor.

-

Incubate the membranes with a radiolabeled AT1 antagonist (e.g., [3H]Losartan) in the presence of varying concentrations of Methyl 1-benzyl-1H-imidazole-5-carboxylate.

-

Measure the amount of bound radioactivity.

-

A decrease in bound radioactivity with increasing concentrations of the test compound indicates displacement and binding to the receptor. Calculate the Ki (inhibition constant).

-

Step 2: Functional Antagonism Assay

-

Objective: To assess the compound's ability to block the functional response to angiotensin II.

-

Methodology:

-

Use a cell line expressing the AT1 receptor that exhibits a measurable response to angiotensin II, such as calcium mobilization.

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with angiotensin II and measure the intracellular calcium response using a fluorescent calcium indicator.

-

A reduction in the calcium signal in the presence of the compound would confirm its antagonistic activity.

-

Summary and Future Directions

The structural features of Methyl 1-benzyl-1H-imidazole-5-carboxylate suggest several plausible and exciting mechanisms of action with therapeutic potential in metabolic diseases, endocrinology, and cardiovascular medicine. The proposed experimental workflows provide a clear path to validating these hypotheses.

| Predicted Mechanism | Rationale | Key Validating Experiments |

| TGR5 Agonism | Structural similarity to known potent TGR5 agonists.[6][7] | TGR5 reporter assay, GLP-1 secretion assay, in vivo glucose tolerance test. |

| Enzyme Inhibition | Imidazole scaffold present in known inhibitors of 11β-hydroxylase and KDMs.[8][9][10] | Broad enzyme panel screen, IC50 determination, enzyme kinetics. |

| AT1 Receptor Antagonism | Imidazole-5-carboxylic acid core is a feature of ARBs.[12] | Radioligand binding assay, functional calcium mobilization assay. |

Future research should prioritize the TGR5 agonism hypothesis due to the strong supporting evidence from closely related analogs. Should these experiments yield positive results, further lead optimization and preclinical development would be warranted. The enzyme inhibition and receptor antagonism pathways represent valuable secondary avenues of investigation that could uncover novel therapeutic applications for this versatile scaffold.

References

- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu

- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv

- Synthesis and analgesic activity of some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole deriv

- discovery and history of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Benchchem.

- Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.

- Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan.

- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.

- Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof.

- Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor. PubMed.

- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI.

- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.

- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 11. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof - Google Patents [patents.google.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of 1-Benzyl-1H-Imidazole Compounds

Abstract

The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of compounds with significant therapeutic potential.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to profound pharmacological activities.[2] This technical guide provides an in-depth exploration of the key therapeutic targets modulated by 1-benzyl-1H-imidazole and its clinically significant derivatives, particularly those of the benzimidazole class. We will delve into the molecular mechanisms, present detailed experimental workflows for target validation, and offer a perspective on future drug development efforts. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a fundamental heterocyclic motif found in numerous biologically critical molecules, including the amino acid histidine and purines.[3] The addition of a benzyl group at the N-1 position of the imidazole ring creates the 1-benzyl-1H-imidazole core, a structural framework that has proven to be a fertile ground for the discovery of potent and selective modulators of various enzymes and receptors.[4] The fusion of a benzene ring to this core gives rise to the benzimidazole class, which has demonstrated remarkable success in yielding compounds with anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[2][5]

This guide will systematically explore the validated and potential therapeutic targets of this chemical class, organized by major disease areas. For each target, we will discuss the underlying mechanism of action, provide structure-activity relationship (SAR) insights where available, and present detailed protocols for in vitro evaluation.

Oncology: Targeting Aberrant Cell Signaling and Proliferation